1H-Thiopyrano[3,2-D]pyrimidine
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Overview
Description
1H-Thiopyrano[3,2-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a larger family of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1H-Thiopyrano[3,2-D]pyrimidine can be achieved through several methods. One common approach involves the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives . This reaction is typically carried out in aqueous ethanol at room temperature using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer catalysts . This method is notable for its high yields, energy efficiency, and operational simplicity, making it suitable for industrial-scale production.
Chemical Reactions Analysis
1H-Thiopyrano[3,2-D]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in photochemical reactions mediated by eosin Y, which involves oxidative and reductive quenching cycles . Additionally, it can undergo nucleophilic addition and substitution reactions, leading to the formation of various derivatives with potential biological activities . Common reagents used in these reactions include barbituric acid, malononitrile, and arylaldehyde derivatives .
Scientific Research Applications
1H-Thiopyrano[3,2-D]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to inhibit protein kinases, which are essential enzymes for controlling cell growth and differentiation . The compound also exhibits anti-inflammatory, antimicrobial, and antiviral activities, making it a valuable candidate for drug development . In addition to its biological applications, this compound is used in materials science for the development of novel organic materials with unique photochemical properties .
Mechanism of Action
The mechanism of action of 1H-Thiopyrano[3,2-D]pyrimidine involves the inhibition of specific molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of protein kinases, which play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, and metabolism . By inhibiting these enzymes, the compound can effectively disrupt the proliferation of cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
1H-Thiopyrano[3,2-D]pyrimidine can be compared with other similar compounds such as pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine . These compounds share a similar heterocyclic structure but differ in the position of the nitrogen atoms within the ring. While all these compounds exhibit diverse biological activities, this compound is unique due to the presence of a sulfur atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
42377-24-2 |
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Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1H-thiopyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-7(10-3-1)4-8-5-9-6/h1-5H,(H,8,9) |
InChI Key |
JXZQHDYDNPDBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CN=CNC2=C1 |
Origin of Product |
United States |
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